Home > Products > Screening Compounds P106615 > 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid
2-(2H-1,3-benzodioxol-5-yl)butanedioic acid - 861515-76-6

2-(2H-1,3-benzodioxol-5-yl)butanedioic acid

Catalog Number: EVT-3296057
CAS Number: 861515-76-6
Molecular Formula: C11H10O6
Molecular Weight: 238.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(benzo[1,3]dioxol-5-yl)-2H-chromene-3-carboxylic acid

  • Compound Description: This compound served as a lead compound in the development of a series of endothelin-A (ET(A)) selective receptor antagonists with a 2H-chromene skeleton. [] This research aimed to modify existing angiotensin II antagonists to discover new ET(A) antagonists.
  • Relevance: This compound shares the benzo[1,3]dioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. Modifications of this lead compound, focusing on substituents at the 2-, 3-, 4-, and 6-positions of the 2H-chromene ring, led to the discovery of potent and selective ET(A) receptor antagonists. []

(R)-2-(benzo[1,3]dioxol-5-yl)-6-isopropoxy-2H-chromene-3-carboxylic acid (formula 108)

  • Compound Description: This compound represents the crucial basic structure for recognition by the ET(A) receptor, discovered through a structure-activity relationship (SAR) study of a series of endothelin-A (ET(A)) selective receptor antagonists. []
  • Relevance: This compound shares the benzo[1,3]dioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. The SAR study revealed that specific substituents, like the m,p-methylenedioxyphenyl, carboxyl, and isopropoxy groups at the 2-, 3-, and 6-positions, respectively, on the (R)-2H-chromene skeleton, were essential for potent and selective ET(A) receptor binding affinity. []

(R)-2-(benzo[1,3]dioxol-5-yl)-6-isopropoxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic acid (S-1255)

  • Compound Description: This compound, also known as S-1255, emerged as the most potent ET(A) receptor antagonist in a series of compounds with a 2H-chromene skeleton. [] It exhibits high binding affinity for the ET(A) receptor (IC50 = 0.19 nM) and displays 630-fold selectivity for ET(A) over ET(B) receptors. [] It also demonstrates 55% oral bioavailability in rats. [] Further pharmacological characterization revealed its effectiveness in inhibiting ETA receptor-mediated contractions in isolated rabbit femoral arteries (pA2 = 8.8) and reducing blood pressure in deoxycorticosterone acetate-salt hypertensive rats. []
  • Relevance: This compound shares the benzo[1,3]dioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. S-1255 represents a specific example within the series of (R)-2-(benzo[1,3]dioxol-5-yl)-6-isopropoxy-2H-chromene-3-carboxylic acids, demonstrating the potential for developing highly potent and orally active ET(A) receptor antagonists. [, ]

(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluoro-4-methoxyphenyl)-1-(2-(N-propylpentylsulfonamido)ethyl)pyrrolidine-3-carboxylic acid hydrochloride (A-182086)

  • Compound Description: This compound, A-182086, is a combined endothelin A/B (ETA/B) receptor antagonist investigated for its potential in treating diabetic nephropathy. [] Studies in rats with streptozotocin (STZ)-induced hyperglycemia showed that A-182086 significantly reduced proteinuria, glomerular permeability, and restored the integrity of the glomerular filtration barrier components. []
  • Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. This compound highlights the therapeutic potential of compounds featuring the benzo[d][1,3]dioxol-5-yl moiety in addressing diseases like diabetic nephropathy. []

2R-(4-methoxyphenyl)-4S-(1,3-benzodioxol-5-yl)-1-(N,N-di(n-butyl)aminocarbonyl-methyl)-pyrrolidine-3R-carboxylic acid (ABT-627)

  • Compound Description: This compound, ABT-627, is a selective ETA receptor antagonist also investigated for treating diabetic nephropathy. [] Like A-182086, it significantly attenuated proteinuria, glomerular permeability, and restored glomerular filtration barrier component integrity in rats with STZ-induced hyperglycemia. [] Furthermore, ABT-627 exhibited anti-inflammatory and antifibrotic effects by attenuating glomerular sICAM-1 and MCP-1 expression. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. The research suggests that selective ETA antagonists like ABT-627 might be more advantageous for treating diabetic kidney disease than combined ETA/B antagonists. []

2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

  • Compound Description: This compound, SB-505124, is a potent and selective small molecule inhibitor of TGF-β type I receptors (ALK4, ALK5, and ALK7). [] It inhibits the phosphorylation of Smad2 and Smad3 by these receptors and exhibits greater potency than the related ALK5 inhibitor, SB-431542. []
  • Relevance: This compound shares the benzo[1,3]dioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. SB-505124 demonstrates the potential of this chemical class in developing therapeutics targeting TGF-β signaling for various diseases, including fibrosis and cancer. []

4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)-benzamide (SB-431542)

  • Compound Description: SB-431542 is a selective inhibitor of the TGF-β type I receptor ALK5, which plays a role in the synthesis of extracellular matrix proteins like fibronectin and collagen I α1. [] While SB-431542 can inhibit both Smad3 phosphorylation by ALK5 and TGF-β1-induced collagen I α1 production, it is less potent than SB-505124. [, ]
  • Relevance: This compound shares the benzo[1,3]dioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. SB-431542 is structurally related to SB-505124 and highlights the role of chemical modifications in modulating potency and selectivity towards specific targets within the TGF-β signaling pathway. [, ]

4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV-2222/GLPG2222)

  • Compound Description: ABBV-2222/GLPG2222 is a novel, potent, and orally bioavailable C1 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [] It is currently in clinical trials and demonstrates significant improvements over existing C1 correctors like VX-809 and VX-661 in terms of potency, efficacy, and drug-drug interactions. []
  • Relevance: This compound shares the 2,2-difluoro-1,3-benzodioxol-5-yl substituent with a modified cyclopropane ring compared to the benzo[1,3]dioxol-5-yl substituent in 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. This structural similarity highlights the relevance of benzodioxole derivatives in various therapeutic areas, including cystic fibrosis. []

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (VX-809, Lumacaftor)

  • Compound Description: VX-809, also known as Lumacaftor, is a C1 corrector molecule used in combination therapies for cystic fibrosis to enhance the processing and trafficking of the F508delCFTR protein to the cell surface. [] While effective, it has limitations in potency and drug-drug interaction profiles compared to ABBV-2222/GLPG2222. []
  • Relevance: This compound shares the 2,2-difluorobenzo[d][1,3]dioxol-5-yl substituent with a modified cyclopropane ring compared to the benzo[1,3]dioxol-5-yl substituent in 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. This comparison underscores the continuous efforts in medicinal chemistry to optimize existing drug molecules for improved efficacy and safety profiles. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide (VX-661, Tezacaftor)

  • Compound Description: VX-661, also known as Tezacaftor, is another C1 corrector used in combination therapies for cystic fibrosis. [] While it shows some efficacy in improving F508delCFTR processing, its potency and efficacy are lower compared to ABBV-2222/GLPG2222. []
  • Relevance: This compound shares the 2,2-difluoro-1,3-benzodioxol-5-yl substituent with a modified cyclopropane ring compared to the benzo[1,3]dioxol-5-yl substituent in 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. The development of ABBV-2222/GLPG2222 exemplifies the continuous efforts to improve upon existing CFTR correctors by modifying their structures for enhanced therapeutic benefits. []
Overview

2-(2H-1,3-benzodioxol-5-yl)butanedioic acid, also known as a derivative of benzodioxole, belongs to a class of organic compounds characterized by a benzodioxole moiety. This compound is notable for its potential biological activities, particularly in the context of anti-inflammatory properties and cytotoxic effects against certain cancer cell lines. The research surrounding this compound primarily focuses on its synthesis, biological evaluation, and potential applications in pharmacology.

Source and Classification

The compound is derived from the benzodioxole structure, which consists of a dioxole ring fused with a benzene ring. The classification of 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid falls under organic acids, specifically dicarboxylic acids due to the presence of two carboxylic acid functional groups. It can be categorized within medicinal chemistry due to its implications in drug development and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 3,4-(methylenedioxy)phenylacetic acid as a precursor.
  2. Esterification: The carboxylic acid is converted into an ester using oxalyl chloride and methanol. This reaction is conducted under controlled conditions to ensure the formation of the desired ester.
  3. Hydrolysis: The ester is then hydrolyzed using sodium hydroxide to yield the corresponding dicarboxylic acid.
  4. Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity levels.

Technical details regarding the synthesis can be found in various research articles that describe the specific conditions and yields associated with each step of the process .

Molecular Structure Analysis

Structure

The molecular structure of 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid can be represented as follows:

  • Chemical Formula: C11_{11}H10_{10}O5_{5}
  • Molecular Weight: Approximately 222.19 g/mol
  • Structural Features: The compound features two carboxylic acid groups (-COOH) attached to a butane backbone, with a benzodioxole substituent at one end.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically employed to confirm the structure. For instance:

  • In NMR spectra, characteristic peaks corresponding to protons in the aromatic region and those associated with the carboxylic acids can be observed.
  • IR spectra would show strong absorption bands for -OH (hydroxyl) groups and C=O (carbonyl) groups.
Chemical Reactions Analysis

Reactions

2-(2H-1,3-benzodioxol-5-yl)butanedioic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form less complex compounds.
  3. Reduction: The carboxylic acids can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride.

Technical details regarding these reactions involve specific conditions such as temperature, solvent choice, and catalysts used during the reactions .

Mechanism of Action

Process

The mechanism of action for compounds like 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid often relates to their interaction with biological targets:

  1. Cyclooxygenase Inhibition: Research has indicated that derivatives containing the benzodioxole moiety exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes.
  2. Cytotoxic Activity: Studies have shown that higher doses of this compound can exhibit cytotoxic effects on cancer cell lines such as HeLa cells, suggesting potential applications in oncology .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.

Chemical Properties

The chemical properties include stability under normal conditions but may be sensitive to strong bases or acids that could lead to hydrolysis or degradation.

Relevant data from studies indicate that the compound shows moderate activity against COX enzymes with better selectivity for COX-2 compared to other known inhibitors like Ketoprofen .

Applications

Scientific Uses

The primary applications of 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid include:

  1. Pharmaceutical Development: As a potential anti-inflammatory agent due to its selective inhibition of cyclooxygenase enzymes.
  2. Cancer Research: Investigated for its cytotoxic properties against various cancer cell lines, offering insights into new therapeutic strategies.
  3. Chemical Synthesis: Used as an intermediate in synthesizing other complex organic molecules or pharmaceuticals.

Research continues to explore further applications and enhance the efficacy of this compound through structural modifications and analog synthesis .

Properties

CAS Number

861515-76-6

Product Name

2-(2H-1,3-benzodioxol-5-yl)butanedioic acid

IUPAC Name

2-(1,3-benzodioxol-5-yl)butanedioic acid

Molecular Formula

C11H10O6

Molecular Weight

238.19

InChI

InChI=1S/C11H10O6/c12-10(13)4-7(11(14)15)6-1-2-8-9(3-6)17-5-16-8/h1-3,7H,4-5H2,(H,12,13)(H,14,15)

InChI Key

ZIRWLKGPGSMWRY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)C(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.